molecular formula C15H14O2 B8306084 alpha-(4-Methylphenoxy)acetophenone

alpha-(4-Methylphenoxy)acetophenone

Cat. No.: B8306084
M. Wt: 226.27 g/mol
InChI Key: BEOLCAUXEDVLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-(4-Methylphenoxy)acetophenone is a synthetic acetophenone derivative characterized by a 4-methylphenoxy group substituted at the alpha position (the carbon adjacent to the carbonyl group). Structurally, it consists of a benzoyl group (C₆H₅CO-) linked via an ether bond to a 4-methyl-substituted phenyl ring (C₆H₄CH₃-O-), resulting in the molecular formula C₁₄H₁₂O₂ (estimated molecular weight: 212.24 g/mol). This substitution introduces steric and electronic effects that differentiate it from simpler acetophenone derivatives.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-phenylethanone

InChI

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

BEOLCAUXEDVLGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Acetophenone Derivatives

Compound Substituent Molecular Weight (g/mol) Reactivity in Reduction (%) Boiling Point (°C) Applications
Acetophenone None 120.15 68 202 Octane booster, pharmaceuticals
4'-Methylacetophenone 4'-Methyl 134.18 N/A ~215 (estimated) Fragrance, drug intermediates
4'-Methoxyacetophenone 4'-Methoxy 150.17 N/A ~245 Photochemical research
α-(4-Methylphenoxy)acetophenone α-(4-Methylphenoxy) 212.24 Lower (steric hindrance) ~300 (estimated) Potential agrochemicals, drug scaffolds
  • Reactivity: The electron-donating 4-methylphenoxy group likely reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, slowing reduction reactions. For example, acetophenone itself yields 68% 1-phenylethanol under EDAB-mediated reduction, while aldehydes like benzaldehyde show higher reactivity (93%) . Steric hindrance from the bulky substituent in α-(4-Methylphenoxy)acetophenone may further decrease reaction rates.
  • Physical Properties: The 4-methylphenoxy group increases molecular weight and lipophilicity, raising the boiling point and reducing water solubility compared to acetophenone. For instance, acetophenone has a boiling point of 202°C , while the target compound’s larger structure likely elevates this to ~300°C.

Environmental and Toxicological Profiles

  • The 4-methylphenoxy group may slow degradation due to increased structural complexity, though its ether linkage could facilitate hydrolysis under specific conditions.
  • Toxicity: Acetophenone is generally recognized as safe in regulated applications . Structural modifications in α-(4-Methylphenoxy)acetophenone necessitate reevaluation of toxicity, particularly regarding metabolic pathways and persistence.

Structural Analogues and Dimers

  • Acetophenone Dimers: Natural dimers (e.g., C₃₂H₄₂O₉ isomers from Acronychia species) show enhanced pharmacological activities due to increased molecular complexity . α-(4-Methylphenoxy)acetophenone’s single-substituent structure lacks this complexity but offers simpler synthetic scalability.
  • Hydroxyacetophenones: Derivatives like 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone prioritize hydroxyl groups for hydrogen bonding, influencing solubility and reactivity . The methylphenoxy group in the target compound instead emphasizes steric effects and lipophilicity.

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